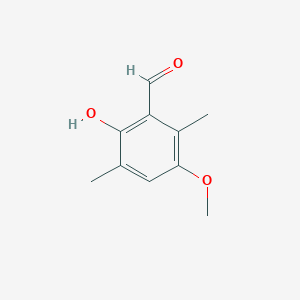

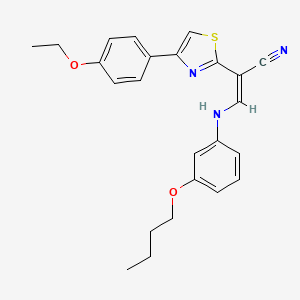

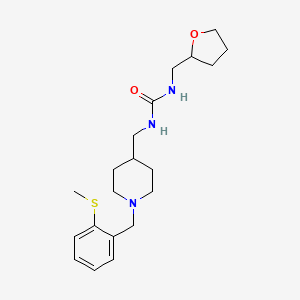

![molecular formula C12H19N5O2 B2554116 N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-49-1](/img/structure/B2554116.png)

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological activities. This particular compound does not appear directly in the provided papers, but its structural relatives have been synthesized and evaluated for various biological activities, including kinase inhibition and adenosine receptor affinity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of various precursors such as amines, anilines, or other nitrogen-containing heterocycles with different reagents. For instance, the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues was achieved via microwave-accelerated condensation and Dimroth rearrangement . Similarly, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry . X-ray analysis can also be employed to establish the crystal structure of these compounds, providing insights into their three-dimensional conformation and potential interaction sites for biological targets .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the selective synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles, including pyrazolo[3,4-d]pyrimidines, highlight the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their substituents and the nature of the fused rings. These properties can affect their solubility, stability, and reactivity, which are crucial for their biological activity and pharmacokinetic profile. The inhibitory potency against protein kinases and adenosine receptors, as well as antimicrobial activity, are some of the biological properties that have been evaluated for these compounds .

Scientific Research Applications

Synthesis and Structural Characterization

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has been studied for its unique properties and potential applications in scientific research. This compound, along with its derivatives, has been synthesized and characterized through various methods. For instance, the synthesis and characterization, including X-ray crystal studies, of pyrazole derivatives have been extensively explored. These compounds exhibit significant biological activities, which have been attributed to their unique structural configurations. Studies have shown that the armed pyrazoles, identified through crystallographic analysis, reveal interesting geometric parameters that are in agreement with theoretical physical and chemical properties calculations. Such detailed characterization is crucial for understanding the biological activity against breast cancer and microbes, confirming the potential medicinal applications of these compounds (Titi et al., 2020).

Biological Activities

The scientific research applications of this compound extend to various biological activities. These include antitumor, antifungal, and antibacterial properties, as demonstrated by the synthesis and evaluation of pyrazole derivatives. The antitumor activities are particularly noteworthy, with specific compounds showing potential as pharmacophore sites for breast cancer treatment. Furthermore, the antimicrobial potential against a range of pathogens indicates the broad-spectrum utility of these compounds in medicinal chemistry and drug development (Titi et al., 2020).

Antimicrobial and Antifungal Potential

Another significant application is the development of pyrimidine-linked pyrazole heterocyclics, showcasing antimicrobial and insecticidal activities. These compounds have been synthesized and evaluated for their potential against various microbial strains, highlighting the versatility of this compound derivatives in combating microbial infections and pests. The structure-activity relationship (SAR) analysis further aids in optimizing these compounds for enhanced biological efficacy (Deohate & Palaspagar, 2020).

Future Directions

The future directions for the study of “N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological and pharmacological activities, as well as the development of new synthesis methods . Additionally, their potential as therapeutic agents could be explored further through in vitro and in vivo studies.

Mechanism of Action

Target of Action

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has been studied for its potential antimicrobial properties . The primary targets of this compound are believed to be certain enzymes, such as acetyl-CoA carboxylase , which play crucial roles in various biochemical processes in the cell.

Mode of Action

The interaction of this compound with its targets involves binding to the active sites of these enzymes, potentially inhibiting their function . This interaction can result in changes to the normal functioning of the cell, leading to the antimicrobial effects observed.

Biochemical Pathways

Upon interaction with its targets, this compound can affect various biochemical pathways. For instance, the inhibition of acetyl-CoA carboxylase can disrupt fatty acid synthesis, a critical process for the survival and growth of microorganisms .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antimicrobial activity. By inhibiting key enzymes, it can disrupt essential cellular processes in microorganisms, potentially leading to their death .

properties

IUPAC Name |

N-(2,2-diethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-4-18-10(19-5-2)7-13-11-9-6-16-17(3)12(9)15-8-14-11/h6,8,10H,4-5,7H2,1-3H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCDMIPMIHAUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=C2C=NN(C2=NC=N1)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

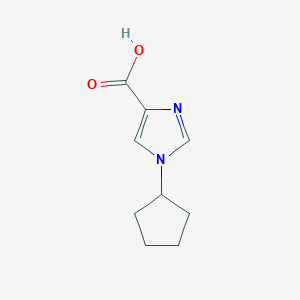

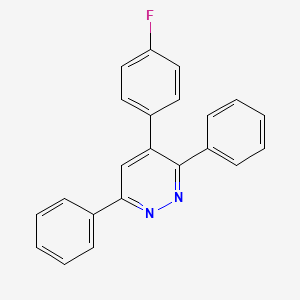

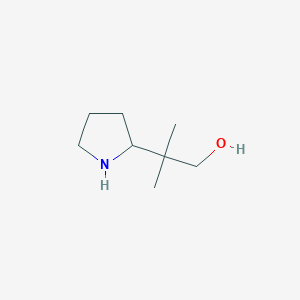

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)

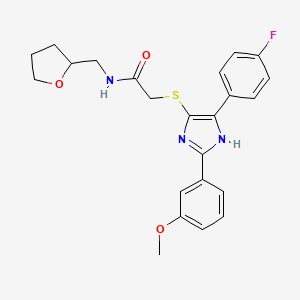

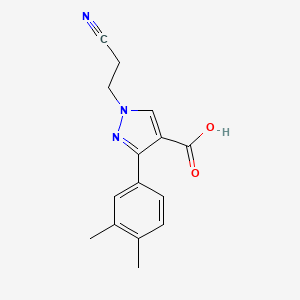

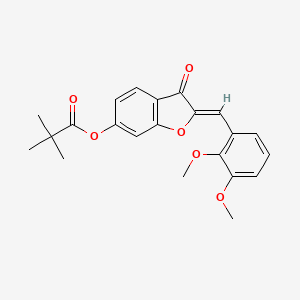

![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)

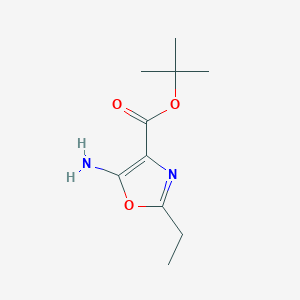

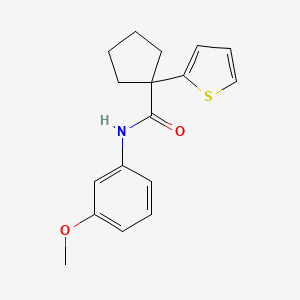

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)